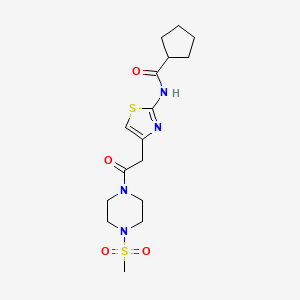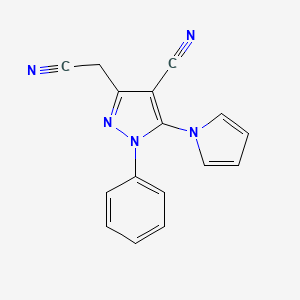
3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds Heterocyclic compounds have atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can involve multiple synthetic routes. A common method starts with the formation of the pyrazole ring. For instance:
Cyclization Reaction: A precursor such as 1-phenyl-3-(pyrrol-1-yl)prop-2-yne reacts with hydrazine hydrate to form the pyrazole core.
Cyanomethylation: This core compound then undergoes cyanomethylation through the reaction with a cyanomethylating agent, like chloroacetonitrile, under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Final Assembly: The resulting compound is this compound.
Industrial Production Methods
In an industrial setting, the synthesis would scale up these reactions, often in continuous flow reactors for better control of reaction conditions and product quality. The use of catalysts, such as palladium or nickel complexes, may also enhance the efficiency and yield of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form pyrazole-based ketones or acids.
Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride can yield corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitutions, especially at the cyanomethyl group, with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium or potassium hydroxide in ethanol or water.
Major Products Formed
Oxidation: Pyrazole ketones or acids.
Reduction: Pyrazole amines or alcohols.
Substitution: Pyrazole derivatives with amine, alcohol, or thiol groups attached.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, the compound is valuable for synthesizing more complex molecules through its reactive sites.
Biology
Potential biological applications include the study of its effects on enzymes and receptors due to its interaction with biological molecules.
Medicine
While specific medicinal uses may still be under research, similar compounds often serve as scaffolds for developing pharmaceuticals targeting specific diseases.
Industry
In industry, compounds like this are used in material science for the development of advanced materials with specific properties, such as electronic or photonic applications.
Mécanisme D'action
The mechanism by which 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanomethyl and pyrrol groups allow it to form stable interactions through hydrogen bonding, hydrophobic effects, and π-π stacking with aromatic systems, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other heterocyclic compounds, 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has unique reactivity due to the presence of the cyanomethyl group which makes it versatile in forming various derivatives.
Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar core structure without the cyanomethyl group.
3-(Methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with a methyl group instead of a cyanomethyl group.
3-(Aminomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with an aminomethyl group.
Propriétés
IUPAC Name |
3-(cyanomethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c17-9-8-15-14(12-18)16(20-10-4-5-11-20)21(19-15)13-6-2-1-3-7-13/h1-7,10-11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIOENFXKNLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)
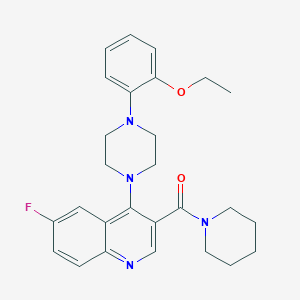
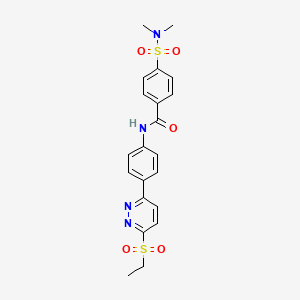
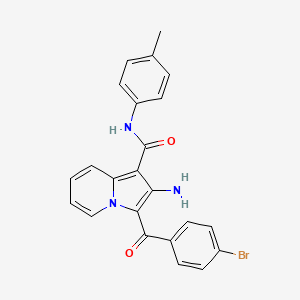

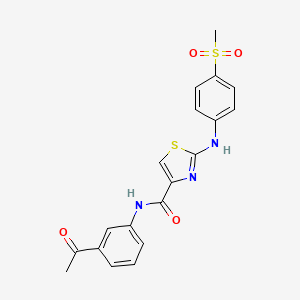
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)
![1-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2792105.png)
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)

![2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2792111.png)
![(Z)-2-(4-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2792112.png)

